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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of glycine hydrochloride in the

preparation of stripping buffers for Western blot analysis. This technique is crucial for

researchers who need to probe a single membrane for multiple protein targets, thereby

conserving valuable samples and ensuring accurate comparisons between total and post-

translationally modified proteins.

Introduction to Western Blot Stripping
Western blot stripping is the process of removing primary and secondary antibodies from a blot

that has already been probed and visualized. This allows the membrane to be reprobed with a

different set of antibodies to detect another protein of interest. This is particularly advantageous

when analyzing signaling pathways, where it is often necessary to compare the levels of a

phosphorylated (activated) protein to the total amount of that protein. Acidic stripping buffers,

often formulated with glycine hydrochloride, are a common choice for this purpose due to

their effectiveness in disrupting antibody-antigen interactions.

The low pH of glycine-HCl buffers (typically around 2.2) alters the conformation of the

antibodies, causing them to dissociate from their target antigens on the membrane.[1] While

effective, it is important to note that stripping can lead to some loss of protein from the

membrane. Therefore, quantitative comparisons between targets probed before and after
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stripping should be interpreted with caution.[2] For this reason, using a robust membrane such

as polyvinylidene difluoride (PVDF) is recommended to minimize protein loss during the

stripping process.[2]

Key Applications
Analysis of Post-Translational Modifications: Stripping and reprobing are essential for

comparing the levels of a phosphorylated protein to the total protein on the same blot, a

common requirement in the study of signaling pathways like EGFR, PI3K/Akt, and p53.[3][4]

[5]

Conservation of Limited Samples: When working with precious or limited biological samples,

stripping allows for the analysis of multiple targets from a single lane of a Western blot.

Correction of Experimental Errors: If an error is made during the initial probing (e.g., wrong

antibody concentration), stripping allows for the correction of the mistake without needing to

run a new gel.

Probing for Loading Controls: After detecting the protein of interest, the membrane can be

stripped and reprobed for a loading control (e.g., β-actin, GAPDH) to confirm equal protein

loading across lanes.[3]

Experimental Protocols
Preparation of Glycine-HCl Stripping Buffer
This section provides recipes for preparing acidic stripping buffers using glycine
hydrochloride. It is recommended to prepare these solutions fresh before use.

Table 1: Composition of Glycine-HCl Stripping Buffers
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Buffer Component
Mild Stripping
Buffer (1 L)

Alternative Mild
Stripping Buffer (1
L)

Acidic Stripping
Solution (1 L)

Glycine 15 g[2] 15 g[6] 2.8 g

Sodium Dodecyl

Sulfate (SDS)
1 g[2] 1 g[6] 10 g

Tween 20 10 mL[2] 10 mL[6] -

Hydrochloric Acid

(HCl)
Adjust pH to 2.2[2] Adjust pH to 2.2[6] Adjust pH to 2.2

Deionized Water To 1000 mL[2] To 1000 mL[6] To 1000 mL

Protocol 1: Mild Stripping of Western Blot Membranes
This protocol is suitable for most antibody-antigen interactions and should be attempted first to

minimize protein loss.

Wash Membrane: After initial chemiluminescent signal detection, wash the membrane briefly

with deionized water to remove any residual substrate.[7]

Incubation in Stripping Buffer: Fully immerse the membrane in the prepared mild glycine-HCl

stripping buffer. Incubate for 10-20 minutes at room temperature with gentle agitation.[7] For

high-affinity antibodies, the incubation time can be extended, or the temperature can be

increased to 37°C for an additional 5-10 minutes.[7]

Wash: Following incubation, wash the membrane three times for 5 minutes each with a wash

buffer such as Tris-Buffered Saline with 0.1% Tween 20 (TBST) or Phosphate-Buffered

Saline with 0.1% Tween 20 (PBST).[7]

Re-blocking: It is recommended to proceed with re-blocking the membrane for 1 hour at

room temperature before reprobing with the next primary antibody.[3]

Verification of Stripping (Optional but Recommended): To confirm the complete removal of

the initial antibodies, incubate the stripped and blocked membrane with only the secondary
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antibody used in the first probing. If the stripping was successful, no signal should be

detected after adding the chemiluminescent substrate.[7]

Protocol 2: Reprobing the Membrane
Primary Antibody Incubation: After blocking, incubate the membrane with the new primary

antibody at the appropriate dilution overnight at 4°C with gentle agitation.

Washing: Wash the membrane three times for 10 minutes each with TBST or PBST.

Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish

peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

Final Washes: Wash the membrane three times for 10 minutes each with TBST or PBST.

Signal Detection: Develop the blot using an enhanced chemiluminescence (ECL) substrate

and visualize the signal with an imaging system.

Visualization of Workflows and Signaling Pathways
Western Blot Stripping and Reprobing Workflow
The following diagram illustrates the general workflow for stripping and reprobing a Western

blot membrane.
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Western Blot Stripping and Reprobing Workflow.
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Application in Signaling Pathway Analysis
Glycine-HCl stripping buffers are frequently used in the analysis of key signaling pathways

implicated in cell proliferation, survival, and apoptosis. The ability to probe for both the

phosphorylated (active) and total forms of a protein on the same membrane is critical for

understanding the activation state of these pathways.

The Epidermal Growth Factor Receptor (EGFR) pathway is a crucial regulator of cell growth

and is often dysregulated in cancer. Western blotting is used to assess the phosphorylation

status of EGFR as a measure of its activation.
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EGFR Signaling Pathway.

In a typical experiment, after probing for phosphorylated EGFR (p-EGFR), the membrane is

stripped using a glycine-HCl buffer and then reprobed for total EGFR to normalize the signal.[3]

The PI3K/Akt pathway is a downstream effector of many receptor tyrosine kinases, including

EGFR, and plays a central role in cell survival and proliferation. The activation of Akt is marked
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by its phosphorylation at specific serine and threonine residues.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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